![molecular formula C18H19NO7 B4776027 4,5-dimethoxy-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B4776027.png)
4,5-dimethoxy-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid
Overview
Description
4,5-dimethoxy-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as DMAPA and is a derivative of benzoic acid. DMAPA is a white crystalline powder that is soluble in water and has a molecular weight of 375.4 g/mol.
Mechanism of Action
The mechanism of action of DMAPA is not fully understood, but it is believed to act through the inhibition of certain enzymes. Specifically, DMAPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
DMAPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. DMAPA has also been shown to inhibit the growth of certain cancer cells and viruses.
Advantages and Limitations for Lab Experiments
One advantage of using DMAPA in scientific research is its ability to inhibit the activity of certain enzymes, making it a potential target for drug development. However, one limitation of using DMAPA in lab experiments is its potential toxicity, which can vary depending on the dose and route of administration.
Future Directions
There are several potential future directions for research involving DMAPA. One area of interest is the development of DMAPA-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the study of DMAPA's effects on viral infections, particularly in the context of emerging viral diseases. Additionally, further research is needed to fully understand the mechanism of action of DMAPA and its potential toxicity.
Scientific Research Applications
DMAPA has been studied extensively for its potential use in scientific research. It has been shown to have a variety of biological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. DMAPA has also been shown to inhibit the activity of certain enzymes, making it a potential target for drug development.
properties
IUPAC Name |
4,5-dimethoxy-2-[[2-(3-methoxyphenoxy)acetyl]amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO7/c1-23-11-5-4-6-12(7-11)26-10-17(20)19-14-9-16(25-3)15(24-2)8-13(14)18(21)22/h4-9H,10H2,1-3H3,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDAJDXIMRBBLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethoxy-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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